Brinaldix

Beschreibung

CLOPAMIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Eigenschaften

IUPAC Name |

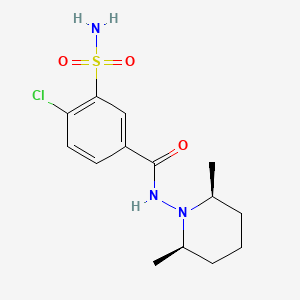

4-chloro-N-(2,6-dimethylpiperidin-1-yl)-3-sulfamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXHRAWDUMTPSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022847 |

Source

|

| Record name | Clopamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-54-4 |

Source

|

| Record name | Clopamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clopamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Brinaldix (Clopamide) and its Interaction with SLC12A3: A Core Mechanism Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to SLC12A3 (NCC)

The SLC12A3 protein is a crucial component of renal physiology, responsible for the reabsorption of approximately 5-10% of the filtered sodium chloride from the tubular fluid back into the bloodstream.[2][3] Encoded by the SLC12A3 gene, this electroneutral cotransporter is exclusively expressed on the apical membrane of cells in the DCT.[3][4] The proper functioning of SLC12A3 is vital for maintaining electrolyte balance, blood volume, and consequently, blood pressure.[2] Dysregulation of SLC12A3 activity is implicated in blood pressure disorders, making it a key pharmacological target.[2]

The WNK-SPAK/OSR1 Signaling Pathway: Master Regulator of SLC12A3 Activity

The activity of SLC12A3 is dynamically regulated by a complex signaling cascade involving a family of serine-threonine kinases known as "With-No-Lysine [K]" (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[2][5]

-

WNK Kinases (WNK1 and WNK4): These kinases act as intracellular sensors of chloride concentration and other stimuli.[5] WNK1 and WNK4 can phosphorylate and activate SPAK and OSR1.[1]

-

SPAK/OSR1 Kinases: Once activated by WNK kinases, SPAK and OSR1 directly phosphorylate specific serine and threonine residues on the N-terminal domain of SLC12A3.[2]

-

SLC12A3 Phosphorylation and Activation: This phosphorylation event is the critical step for the activation of SLC12A3, leading to increased Na+-Cl- reabsorption.[6]

This signaling pathway provides a key mechanism for the physiological regulation of salt homeostasis and blood pressure.

Caption: The WNK-SPAK/OSR1 signaling cascade leading to SLC12A3 activation.

Mechanism of Action of Clopamide on SLC12A3

Clopamide, as a thiazide-like diuretic, exerts its therapeutic effect by directly inhibiting the transport function of SLC12A3.[1] This inhibition leads to increased urinary excretion of sodium and chloride, resulting in a diuretic effect and a subsequent reduction in blood pressure.[1]

Structural and functional studies of other thiazide diuretics have revealed that they bind to a specific pocket on the SLC12A3 transporter.[7][8][9] This binding site is thought to overlap with the chloride ion binding site, effectively blocking the passage of both sodium and chloride ions.[7] By occupying this site, the diuretic is believed to lock the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion translocation across the cell membrane.[7]

Caption: The inhibitory effect of Clopamide on SLC12A3-mediated ion transport.

Quantitative Data on Clopamide-SLC12A3 Interaction

A thorough review of the current scientific literature reveals a notable gap in publicly available, specific quantitative data for the interaction between Clopamide and the SLC12A3 transporter. Key metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd) for Clopamide have not been widely reported.

To provide a comparative context, the inhibitory potencies of other thiazide and thiazide-like diuretics against the rat NCC have been established, with a general potency profile as follows: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[10] The determination of these quantitative parameters for Clopamide is a critical area for future research to fully characterize its pharmacological profile.

| Parameter | Value for Clopamide | Method of Determination | Reference |

| IC50 | Not available in public literature | See Section 5.1 | - |

| Kd | Not available in public literature | See Section 5.2 | - |

| Effect on NCC Phosphorylation | Not available in public literature | See Section 5.3 | - |

Detailed Experimental Protocols

The following section outlines detailed methodologies for key experiments to characterize the interaction of Clopamide with SLC12A3. These protocols are based on established methods used for other thiazide diuretics and can be adapted for Clopamide.

In Vitro Cell-Based Ion Flux Assay for IC50 Determination

This assay directly measures the functional inhibition of SLC12A3 in a controlled cellular environment and is a gold standard for determining the IC50 of an inhibitor.[10]

Caption: Experimental workflow for the in vitro cell-based ion flux assay.

Detailed Methodology:

-

Cell Line Preparation: Utilize a human embryonic kidney (HEK293) cell line stably expressing the human SLC12A3 (hNCC).[10][11][12][13] Culture the cells in appropriate media in 96-well plates until they reach confluency.[10]

-

Assay Procedure:

-

Wash the cells with a pre-incubation buffer to remove the culture medium.[10]

-

Pre-incubate the cells for 10-15 minutes in a buffer containing a range of concentrations of Clopamide.[10]

-

Initiate ion uptake by adding an uptake buffer containing a specific tracer ion, such as radioactive 22Na+ or a non-radioactive tracer like iodide (I-), which is also transported by SLC12A3.[10][14]

-

Allow the uptake to proceed for a defined linear period (e.g., 1-5 minutes).[10]

-

-

Termination and Measurement:

-

Data Analysis:

-

Calculate the percentage of inhibition for each Clopamide concentration relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Clopamide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Radioligand Binding Assay for Kd Determination

This assay is used to determine the binding affinity (Kd) of Clopamide to the SLC12A3 transporter.[9][16] It typically involves a competition binding experiment using a radiolabeled ligand known to bind to SLC12A3.

Detailed Methodology:

-

Membrane Preparation: Prepare membrane fractions from cells or tissues expressing SLC12A3.

-

Competition Binding:

-

Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]metolazone) and a range of concentrations of unlabeled Clopamide.[17]

-

Allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Data Analysis:

-

Determine the concentration of Clopamide that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the equilibrium dissociation constant (Ki) for Clopamide using the Cheng-Prusoff equation, which can be approximated as the Kd.

-

Western Blot Analysis of SLC12A3 Phosphorylation

This protocol is designed to assess the effect of Clopamide on the phosphorylation state of SLC12A3, which is indicative of its activation state.[6][18]

Detailed Methodology:

-

Cell Treatment: Culture DCT cells and treat them with varying concentrations of Clopamide for different time points. Include a vehicle control and a positive control (e.g., a known activator of the WNK-SPAK/OSR1 pathway).[18]

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.[18]

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against total SLC12A3 and phosphorylated forms of SLC12A3 (e.g., anti-phospho-Thr53/Thr58).[18]

-

Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[18]

-

-

Data Analysis:

-

Quantify the band intensities for total and phosphorylated SLC12A3.

-

Normalize the phosphorylated SLC12A3 signal to the total SLC12A3 signal to determine the relative change in phosphorylation in response to Clopamide treatment.

-

Conclusion and Future Directions

Brinaldix (Clopamide) is a potent thiazide-like diuretic that effectively lowers blood pressure by inhibiting the SLC12A3 cotransporter in the distal convoluted tubule. Its mechanism of action is intricately linked to the regulation of SLC12A3 by the WNK-SPAK/OSR1 signaling pathway. While the qualitative aspects of its inhibitory action are understood, there is a clear need for quantitative studies to determine the specific binding affinity (Kd) and inhibitory potency (IC50) of Clopamide for SLC12A3. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. Future research should also focus on elucidating the precise molecular interactions between Clopamide and the SLC12A3 binding pocket, potentially through structural biology studies and molecular modeling. A deeper understanding of these interactions will be invaluable for the rational design of next-generation diuretics with improved efficacy and side-effect profiles.

References

- 1. tmd.ac.jp [tmd.ac.jp]

- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic and Biological Effects of SLC12A3, a Sodium-Chloride Cotransporter, in Gitelman Syndrome and Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SLC12A3 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]

- 6. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Human Embryonic Kidney 293 Cells: A Vehicle for Biopharmaceutical Manufacturing, Structural Biology, and Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Human Renal Proximal Tubule Cell Line with Stable Organic Anion Transporter 1 and 3 Expression Predictive for Antiviral-Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aurorabiomed.com [aurorabiomed.com]

- 15. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Clopamide Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopamide, a thiazide-like diuretic of the sulfamoylbenzamide class, has been a subject of medicinal chemistry research aimed at understanding the relationship between its chemical structure and its diuretic and antihypertensive effects. As a selective inhibitor of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron, the molecular features of clopamide are finely tuned for this biological activity. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of clopamide and its analogs. It includes a summary of the key structural modifications known to influence its pharmacological effects, detailed experimental protocols for assessing diuretic activity and NCC inhibition, and visualizations of the relevant biological and experimental workflows. While specific quantitative data from seminal studies on clopamide analogs were not publicly accessible for inclusion, this guide synthesizes the available qualitative findings and the broader SAR principles of thiazide-like diuretics to inform future drug discovery and development efforts.

Introduction to Clopamide and its Mechanism of Action

Clopamide is an orally active diuretic agent used in the management of hypertension and edema.[1] Chemically, it is a 4-chloro-N-(2,6-dimethyl-1-piperidyl)-3-sulfamoyl-benzamide.[2] Unlike thiazide diuretics, clopamide does not possess the benzothiadiazine dioxide core structure but is classified as a "thiazide-like" diuretic due to its similar physiological properties and mechanism of action.[2][3]

The primary molecular target of clopamide is the sodium-chloride cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1] By selectively binding to and inhibiting the NCC, clopamide blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This inhibition leads to an increase in the urinary excretion of sodium and chloride, and consequently, an increase in water excretion (osmotic diuresis), which contributes to its diuretic and antihypertensive effects.[1]

Core Structure-Activity Relationships of Clopamide and Related Analogs

The core structure of clopamide can be dissected into three main regions: the sulfamoylbenzamide core, the N-linked piperidine ring, and the substituents on these rings. SAR studies, including those on related thiazide-like diuretics, have elucidated the importance of each of these regions for optimal diuretic activity.

The Sulfamoylbenzamide Core

The 4-chloro-3-sulfamoylbenzamide scaffold is essential for the diuretic activity of clopamide and related compounds. The key features of this core are:

-

The Sulfamoyl Group (-SO₂NH₂): An unsubstituted sulfamoyl group at the 3-position is critical for diuretic activity.[4][5][6] Modification or removal of this group generally leads to a significant loss of potency.[4]

-

The Chloro Group (-Cl): An electron-withdrawing group at the 4-position, such as chlorine, is necessary for high diuretic activity.[4][5][6] Other electron-withdrawing groups like -CF₃ are also seen in this class of diuretics and can enhance lipid solubility and duration of action.[6]

-

The Benzamide Linkage (-CONH-): This amide linkage serves as a key structural element connecting the pharmacophoric core to the lipophilic N-substituent.

The N-Substituted Piperidine Ring

The nature of the substituent on the benzamide nitrogen plays a crucial role in determining the potency and duration of action of clopamide analogs. In clopamide, this is a 2,6-dimethylpiperidine ring.

-

Lipophilicity: A lipophilic character in this position is generally favorable for activity. The piperidine ring in clopamide provides this lipophilicity.

-

Steric Factors: The steric bulk and conformation of the N-substituent are important. In a study of clopamide-related piperazine derivatives, the presence of methyl groups at the 2 and 6 positions of the heterocyclic ring was found to increase diuretic potency compared to the unsubstituted compound. This suggests that these steric features may contribute to a more favorable interaction with the NCC binding site.

Summary of Qualitative SAR Findings

-

Derivatives of N-(4-chloro-3-sulfamoylbenzamido)-1,2,3,4-tetrahydroquinoline and isoquinoline have been synthesized and shown to have diuretic activity comparable to or higher than clopamide.

-

The introduction of methyl groups at the 2 and 6 positions of a piperazine ring in clopamide-related structures enhances diuretic potency.

Quantitative Data on Diuretic Activity

A comprehensive table of quantitative SAR data for a series of clopamide analogs with their corresponding IC50 values for NCC inhibition and in vivo diuretic potency could not be compiled, as the full-text articles containing this specific data were not accessible. The following table provides a general overview of the diuretic classes and their primary sites of action.

| Diuretic Class | Example(s) | Primary Site of Action |

| Thiazide-like Diuretics | Clopamide , Indapamide, Chlorthalidone | Distal Convoluted Tubule (NCC) |

| Thiazide Diuretics | Hydrochlorothiazide, Chlorothiazide | Distal Convoluted Tubule (NCC) |

| Loop Diuretics | Furosemide, Bumetanide | Thick Ascending Limb of Henle's Loop (NKCC2) |

| Potassium-Sparing Diuretics | Amiloride, Triamterene, Spironolactone | Collecting Duct (ENaC, Aldosterone Receptor) |

| Carbonic Anhydrase Inhibitors | Acetazolamide | Proximal Convoluted Tubule |

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of clopamide and its analogs.

In Vivo Diuretic Activity Assay in Rats

This protocol is a standard method for evaluating the diuretic, natriuretic, and saluretic activity of a test compound in a rat model.

4.1.1. Animals:

-

Male Wistar or Sprague-Dawley rats weighing 200-250 g are typically used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.

4.1.2. Experimental Procedure:

-

Acclimatization: House the rats individually in metabolic cages for at least 24 hours prior to the experiment to minimize stress-induced variations.

-

Fasting: Withhold food 18 hours before the experiment, but allow free access to water.

-

Grouping: Divide the animals into groups (n=6 per group), including a control group (vehicle), a positive control group (e.g., furosemide or hydrochlorothiazide), and test groups receiving different doses of the clopamide analog.

-

Hydration: Administer a saline load (0.9% NaCl) of approximately 15 ml/kg body weight to all rats via oral gavage to ensure a baseline urine output.

-

Drug Administration: Immediately after the saline load, administer the vehicle, standard diuretic, or test compound to the respective groups via oral gavage.

-

Urine Collection: Place each rat back into its metabolic cage. These cages are designed to separate urine and feces. Collect urine over a period of 5 to 24 hours. For acute effects, a 5-hour collection is often sufficient.

-

Measurements:

-

Record the total volume of urine for each animal.

-

Centrifuge the urine samples to remove any particulates.

-

Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

-

4.1.3. Data Analysis:

-

Diuretic Action: Calculated as the ratio of urine excretion in the test group to that in the control group.

-

Saluretic Activity: Calculated as the sum of Na+ and Cl- excretion.

-

Natriuretic Activity: Calculated as the ratio of Na+/K+ excretion. A ratio greater than 2 indicates a favorable natriuretic effect, while a ratio greater than 10 suggests a potassium-sparing effect.

In Vitro Na+/Cl- Cotransporter (NCC) Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the transport of chloride ions via the NCC.

4.2.1. Cell Line and Reagents:

-

A stable HEK293 cell line co-expressing the human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP) is used.

-

Assay buffers: a Cl--free buffer and a Cl--containing buffer.

-

Test compounds (clopamide analogs) and a reference inhibitor (e.g., hydrochlorothiazide).

4.2.2. Assay Procedure:

-

Cell Culture: Culture the stable HEK293 cell line in appropriate media and seed in 96-well plates.

-

Pre-incubation: Prior to the assay, wash the cells with a Cl--free buffer.

-

Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a specified period.

-

Chloride Influx: Initiate chloride influx by adding the Cl--containing buffer.

-

Fluorescence Measurement: Measure the YFP fluorescence over time using a fluorescence plate reader. The influx of Cl- quenches the YFP fluorescence.

-

Data Analysis: The rate of fluorescence quenching is proportional to the rate of Cl- influx via NCC. Calculate the percent inhibition of NCC activity for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of NCC activity) by fitting the concentration-response data to a suitable model.

Visualizations

Mechanism of Action of Clopamide

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clopamide | C14H20ClN3O3S | CID 12492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Structure Activity Relationship of Diuretics | PPTX [slideshare.net]

- 6. Structure Activity Relationship of Diuretics | PPTX [slideshare.net]

In-Depth Technical Guide: Pharmacokinetics and Metabolism of Clopamide in Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopamide is a thiazide-like diuretic utilized primarily in the management of hypertension and edema.[1] Its therapeutic effect is achieved through the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1] While its pharmacodynamic effects are well-documented, a comprehensive understanding of its pharmacokinetic profile and metabolic fate in vivo is crucial for optimizing its therapeutic use and for the development of new drug candidates. This technical guide provides a detailed overview of the current knowledge on the pharmacokinetics and metabolism of Clopamide, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics of Clopamide

Clopamide is rapidly absorbed following oral administration, with its pharmacokinetic profile characterized by a monoexponential decline in plasma concentrations.[2]

Absorption and Distribution

Following oral administration, Clopamide is readily absorbed from the gastrointestinal tract.[1] The time to reach maximum plasma concentration (Tmax) has been observed to be within 2 hours in normal volunteers.[2] The volume of distribution is reported to be 2.5 L/kg, and the plasma protein binding is less than 50%.

Metabolism and Excretion

Clopamide is metabolized in the liver, although specific metabolic pathways and the enzymes involved have not been extensively detailed in publicly available literature.[1] Renal excretion is a significant route of elimination, accounting for 30-40% of the drug's clearance. The elimination half-life of Clopamide is approximately 10 hours in healthy individuals.[2]

Quantitative Pharmacokinetic Data

A study by McNeil et al. provides key quantitative pharmacokinetic parameters of Clopamide in healthy volunteers following single oral doses of 5, 10, and 20 mg.[2] The data demonstrates a linear relationship between the administered dose and the area under the plasma concentration-time curve (AUC).[2]

| Pharmacokinetic Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose |

| Tmax (hours) | ~2 | ~2 | ~2 |

| Elimination Half-life (hours) | ~10 | ~10 | ~10 |

| AUC | Linear relationship with dose | Linear relationship with dose | Linear relationship with dose |

Table 1: Summary of Pharmacokinetic Parameters of Clopamide in Healthy Volunteers.[2]

Metabolism of Clopamide

Detailed studies on the biotransformation of Clopamide are limited. However, based on its chemical structure, which includes a piperidine ring and a sulfonamide group, potential metabolic pathways can be inferred by examining the metabolism of structurally related compounds.

Inferred Metabolic Pathways

Drugs containing a piperidine moiety often undergo oxidation as a primary metabolic route.[3] For Clopamide, this could involve hydroxylation of the piperidine ring. The metabolic stability of the piperidine scaffold is influenced by the functional groups at positions adjacent to the nitrogen atom.[4]

Sulfonamides are known to be metabolized in the liver through Phase I (oxidation) and Phase II (acetylation and glucuronide conjugation) reactions.[5] Therefore, it is plausible that Clopamide undergoes similar biotransformation processes.

A proposed, though not definitively confirmed, metabolic pathway for Clopamide is presented below. This pathway is based on the known metabolism of similar chemical structures and awaits experimental verification.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible study of Clopamide's pharmacokinetics and metabolism. Below are methodologies for in vivo studies and analytical quantification.

In Vivo Study Design for Pharmacokinetic Analysis

A typical in vivo study to determine the pharmacokinetic profile of Clopamide in humans would involve the following steps:

Analytical Methodology for Clopamide Quantification

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been described for the simultaneous quantification of Clopamide, reserpine, and dihydroergotoxine in human plasma.[6]

Sample Preparation:

-

Method: Liquid-liquid extraction.[6]

-

Procedure: Plasma samples are made basic, and the analytes are extracted using ethyl acetate in the presence of an internal standard (indapamide).[6]

Chromatographic Conditions:

-

Column: Phenomenex® Synergi Fusion-RP 80A column (50×4.6mm, 4μm).[6]

-

Mobile Phase: Isocratic elution with a suitable mobile phase.[6]

-

Flow Rate: Not specified in the abstract.

-

Injection Volume: Not specified in the abstract.

Mass Spectrometric Conditions:

-

Ionization Mode: Not specified in the abstract.

-

Monitored Transitions: Specific precursor-to-product ion transitions for Clopamide and the internal standard would be monitored.

Method Validation:

-

Linearity: The method was linear in the concentration range of 1-96.00 ng/mL for Clopamide.[6]

-

Lower Limit of Quantification (LLOQ): 1 ng/mL using 1 mL of plasma.[6]

-

Recovery: ≥86.16% for all analytes and the internal standard.[6]

-

Precision and Accuracy: Intra- and inter-day precision variations were lower than 13.03%, and accuracy values ranged from 91.76% to 111.50%.[6]

Signaling Pathway of Clopamide's Pharmacodynamic Action

The primary mechanism of action of Clopamide involves the inhibition of the sodium-chloride symporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the nephron.[1][7] This inhibition leads to its diuretic and antihypertensive effects.

Conclusion

The in vivo pharmacokinetics of Clopamide are characterized by rapid oral absorption and a relatively long elimination half-life, supporting once-daily dosing. While it is known to be metabolized in the liver, the specific metabolic pathways and enzymatic contributors remain an area for further investigation. The analytical methods for its quantification in biological matrices are well-established, providing a robust framework for future pharmacokinetic and metabolism studies. A deeper understanding of Clopamide's biotransformation will be invaluable for predicting potential drug-drug interactions, understanding inter-individual variability in response, and guiding the development of next-generation diuretics.

References

- 1. Screening procedure for detection of diuretics and uricosurics and/or their metabolites in human urine using gas chromatography-mass spectrometry after extractive methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thamesrestek.co.uk [thamesrestek.co.uk]

- 7. Relations Between Structure and Biological Activity of Sulfonamides | Annual Reviews [annualreviews.org]

An In-Depth Technical Guide to the Target Validation of Brinaldix (Clopamide) in Renal Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of Brinaldix (clopamide) as a potential therapeutic agent for renal cell carcinoma (RCC), focusing on its putative target, the Na-K-2Cl cotransporter 1 (NKCC1), encoded by the SLC12A2 gene. While historically used as a diuretic, emerging evidence suggests that inhibitors of NKCC1 may possess anti-neoplastic properties, representing a novel avenue for RCC drug development.

Introduction: Rationale for Brinaldix Target Validation in RCC

Renal cell carcinoma remains a significant clinical challenge, with a clear need for novel therapeutic targets and treatment modalities.[1][2] Brinaldix, a piperidyl-sulfonamide diuretic, exerts its primary physiological effect through the inhibition of Na-K-2Cl cotransporters.[3] The ubiquitously expressed isoform, NKCC1 (SLC12A2), has been implicated in various cancers, where its overexpression is associated with tumor progression.[4] In the context of clear cell RCC (ccRCC), SLC12A2 expression has been correlated with disease-free survival, suggesting its potential as a prognostic biomarker and therapeutic target.[5] This guide outlines a preclinical validation pathway to investigate the efficacy of Brinaldix in RCC cell lines and to confirm its mechanism of action through NKCC1 inhibition.

Quantitative Data Summary

The following tables represent hypothetical, yet plausible, quantitative outcomes from the experimental protocols described herein. These tables are designed for the comparative analysis of Brinaldix's effects on various RCC cell lines.

Table 1: In Vitro Cytotoxicity of Brinaldix in Human RCC Cell Lines

| Cell Line | VHL Status | Brinaldix IC₅₀ (µM) | Bumetanide IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |

| A-498 | Mutant | 75.2 ± 5.1 | 102.8 ± 8.3 | 15.6 ± 2.4 |

| Caki-1 | Wild-type | 88.9 ± 6.7 | 121.5 ± 9.1 | 22.1 ± 3.1 |

| 786-O | Mutant | 69.5 ± 4.8 | 95.3 ± 7.5 | 18.9 ± 2.8 |

| HK-2 (Normal) | Wild-type | > 500 | > 500 | 45.7 ± 4.2 |

IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50% after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of Brinaldix on Apoptosis in RCC Cell Lines

| Cell Line | Treatment (IC₅₀ Conc.) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) |

| A-498 | Control | 4.2 ± 0.8 | 1.0 ± 0.1 |

| Brinaldix | 28.7 ± 3.1 | 4.5 ± 0.6 | |

| Caki-1 | Control | 3.8 ± 0.6 | 1.0 ± 0.2 |

| Brinaldix | 25.1 ± 2.9 | 3.9 ± 0.5 |

% Apoptotic cells were determined by flow cytometry after 48 hours of treatment. Caspase-3/7 activity was measured using a luminescent assay. Data are presented as mean ± standard deviation.

Table 3: Impact of Brinaldix on RCC Cell Migration and Invasion

| Cell Line | Treatment (½ IC₅₀ Conc.) | Migration (% Wound Closure) | Invasion (% of Control) |

| A-498 | Control | 95.1 ± 4.2 | 100 ± 8.7 |

| Brinaldix | 42.6 ± 5.3 | 38.1 ± 6.2 | |

| Caki-1 | Control | 92.8 ± 3.9 | 100 ± 9.1 |

| Brinaldix | 51.3 ± 4.8 | 45.7 ± 7.5 |

Migration was assessed using a wound-healing assay after 24 hours. Invasion was measured using a Matrigel transwell assay. Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

Visual representations of the proposed mechanism of action and the experimental design are provided below using Graphviz.

Caption: Proposed mechanism of Brinaldix action in RCC cells.

Caption: Experimental workflow for Brinaldix target validation.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key experiments required for the validation of Brinaldix in RCC cell lines.

-

Cell Seeding: Seed RCC cells (A-498, Caki-1, 786-O) and a normal kidney cell line (HK-2) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of Brinaldix, bumetanide (as a known NKCC1 inhibitor control), and cisplatin (as a positive control for cytotoxicity) in culture medium. Replace the medium in each well with 100 µL of the drug solutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

-

Cell Treatment: Seed RCC cells in 6-well plates and treat with Brinaldix at its predetermined IC₅₀ concentration for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Data Analysis: Quantify the percentage of apoptotic cells (early + late) for each treatment group.

-

Protein Extraction: Treat RCC cells with Brinaldix for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-NKCC1/SLC12A2, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin).

-

Transfection: Seed RCC cells to be 60-70% confluent on the day of transfection. Transfect the cells with SLC12A2-targeting siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.

-

Validation of Knockdown: After 48 hours, harvest a subset of cells to confirm the knockdown of NKCC1 protein expression by Western blotting.

-

Phenotypic Assays: Use the remaining transfected cells to perform cell viability and migration assays as described above. Compare the phenotype of SLC12A2 knockdown cells to control cells.

-

Rescue Experiment: Treat the SLC12A2 knockdown and control cells with Brinaldix and assess for any synergistic or attenuated effects on cell viability.

Conclusion

The successful completion of this comprehensive validation workflow will provide critical insights into the potential of Brinaldix as a repurposed therapeutic for renal cell carcinoma. By systematically evaluating its in vitro efficacy, confirming its engagement with the NKCC1 target, and elucidating its impact on key cancer-related signaling pathways, a strong foundation can be built for further preclinical and clinical investigation. This guide serves as a robust framework for researchers aiming to explore the anti-cancer potential of ion transport inhibitors in RCC.

References

- 1. mdpi.com [mdpi.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Clopamide (Brinaldix), a new diuretic agent: duration of action and dosage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of NKCC1 as a potential therapeutic target to inhibit hepatocellular carcinoma cell growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of possible biomarkers and therapeutic targets in kidney renal clear cell carcinoma: Evidence from bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Uncharted: An In-depth Technical Guide to the Off-Target Cardiovascular Effects of Clopamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopamide, a thiazide-like diuretic, has long been a cornerstone in the management of hypertension and edema. Its primary mechanism of action, the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney, is well-established.[1] This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and lowering blood pressure. However, a growing body of evidence suggests that the therapeutic efficacy of Clopamide in cardiovascular diseases may not be solely attributable to its diuretic effect. Emerging research points towards significant off-target cardiovascular effects, primarily direct actions on the vasculature that contribute to its antihypertensive properties. This technical guide delves into these non-diuretic, off-target effects of Clopamide, providing a comprehensive overview of the current understanding of its direct interactions with the cardiovascular system. We will explore the molecular mechanisms, present quantitative data from key studies, detail experimental protocols, and visualize the involved signaling pathways to offer a thorough resource for researchers and drug development professionals in the cardiovascular field.

Off-Target Vasodilatory Effects of Clopamide

Beyond its renal actions, Clopamide exerts direct vasodilatory effects on vascular smooth muscle, a property shared with other thiazide-like diuretics.[1] While the precise mechanisms are still under investigation, current research suggests the involvement of key ion channels that regulate vascular tone.

Interaction with Potassium Channels

One of the proposed mechanisms for Clopamide-induced vasodilation is its interaction with potassium (K+) channels in vascular smooth muscle cells (VSMCs). The opening of K+ channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated L-type calcium channels, reduces calcium influx, and promotes muscle relaxation.

While direct studies on Clopamide are limited, research on structurally and functionally similar thiazide-like diuretics, such as hydrochlorothiazide, provides valuable insights. Studies have shown that the relaxant effects of hydrochlorothiazide on small arteries are mediated by the opening of calcium-activated potassium channels (KCa).

Blockade of L-type Calcium Channels

Another potential off-target mechanism contributing to Clopamide's vasodilatory effect is the blockade of L-type calcium channels in VSMCs. The influx of calcium through these channels is a critical step in the initiation of smooth muscle contraction. By inhibiting these channels, Clopamide could directly reduce intracellular calcium concentrations, leading to vasodilation.

Evidence from studies on other thiazide-like diuretics supports this hypothesis. For instance, indapamide, another thiazide-like diuretic, has been shown to be a potent inhibitor of L-type calcium channels in vascular smooth muscle. Given the structural similarities, it is plausible that Clopamide shares this calcium channel blocking activity.

Quantitative Data on Off-Target Effects

A comprehensive understanding of Clopamide's off-target effects requires quantitative data to assess the potency and specificity of these interactions. The following table summarizes the available quantitative data for Clopamide and related thiazide-like diuretics on key cardiovascular targets. It is important to note that direct quantitative data for Clopamide is sparse, and much of the understanding is extrapolated from studies on similar compounds.

| Compound | Target | Cell/Tissue Type | Effect | IC50 / Potency | Reference |

| Clopamide | Vascular Smooth Muscle | - | Vasodilation | Data not available | General observation |

| Hydrochlorothiazide | KCa Channels | Guinea pig small vessels | Relaxation | - | Calder et al., 1993 |

| Indapamide | L-type Calcium Channels | Guinea pig small vessels | Inhibition of contraction | Potent inhibitor | Calder et al., 1993 |

Signaling Pathways

The off-target cardiovascular effects of Clopamide likely involve intricate signaling pathways within vascular smooth muscle and endothelial cells. Below are diagrams illustrating the proposed mechanisms.

Proposed Mechanism of Clopamide-Induced Vasodilation

Caption: Proposed signaling pathway for Clopamide-induced vasodilation in vascular smooth muscle cells.

Experimental Protocols

To facilitate further research into the off-target effects of Clopamide, this section provides detailed methodologies for key experiments.

Isolated Organ Bath for Vascular Reactivity Studies

Objective: To assess the direct vasodilatory effect of Clopamide on isolated arterial rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

Clopamide solutions of varying concentrations

-

Isolated organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Euthanize the rat via an approved method and excise the thoracic aorta.

-

Immediately place the aorta in ice-cold Krebs-Henseleit solution.

-

Carefully remove adhering connective tissue and fat, and cut the aorta into 2-3 mm wide rings.

-

Suspend the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, with solution changes every 15 minutes.

-

Assess the viability of the rings by contracting them with 60 mM KCl.

-

After washout and return to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable contraction plateau is reached, cumulatively add increasing concentrations of Clopamide to the bath and record the relaxation response.

-

At the end of the experiment, test for endothelium integrity by adding a maximal concentration of acetylcholine (e.g., 10 µM).

Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Construct concentration-response curves and calculate the EC50 value for Clopamide-induced vasodilation.

Patch-Clamp Electrophysiology for Ion Channel Studies

Objective: To investigate the effects of Clopamide on specific ion channels (e.g., KCa or L-type Ca2+ channels) in isolated vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

External and internal pipette solutions specific for the ion channel being studied

-

Clopamide solutions

Procedure:

-

Isolate vascular smooth muscle cells from a suitable artery (e.g., rat mesenteric artery) using enzymatic digestion.

-

Plate the isolated cells on glass coverslips and allow them to adhere.

-

Mount the coverslip onto the stage of an inverted microscope integrated with the patch-clamp setup.

-

Fabricate micropipettes from borosilicate glass capillaries and fill with the appropriate internal solution.

-

Achieve a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Rupture the membrane patch to obtain the whole-cell recording configuration.

-

Apply specific voltage protocols to elicit currents through the ion channel of interest.

-

After obtaining a stable baseline recording, perfuse the cell with the external solution containing Clopamide at various concentrations.

-

Record the changes in the ion channel currents in the presence of Clopamide.

Data Analysis: Analyze the current-voltage relationships and the effect of Clopamide on the channel's gating properties (e.g., activation, inactivation). Determine the concentration-dependent inhibition of the channel by Clopamide and calculate the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for investigating the off-target vascular effects of Clopamide.

Conclusion and Future Directions

The available evidence, largely extrapolated from studies on related thiazide-like diuretics, strongly suggests that Clopamide possesses direct vasodilatory properties that contribute to its antihypertensive efficacy. These off-target effects are likely mediated through the modulation of ion channels in vascular smooth muscle cells, specifically the activation of KCa channels and the inhibition of L-type calcium channels.

However, to fully elucidate the cardiovascular pharmacology of Clopamide, further research is imperative. Direct investigations into the effects of Clopamide on specific ion channels using patch-clamp electrophysiology are needed to provide definitive quantitative data. Furthermore, exploring the potential role of Clopamide in modulating endothelial function, such as its effect on nitric oxide synthase activity, could reveal additional layers of its cardiovascular action. A more comprehensive understanding of these off-target mechanisms will not only refine our knowledge of this widely used drug but also pave the way for the development of novel antihypertensive agents with tailored mechanisms of action. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

In-depth Technical Guide: Discovery and Synthesis of Novel Clopamide Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopamide, a piperidine and sulfamoylbenzamide-based diuretic, has long been a cornerstone in the management of hypertension and edema. Its mechanism of action, centered on the inhibition of the Na+/Cl- cotransporter in the renal distal convoluted tubule, provides a clear rationale for its therapeutic efficacy. This technical guide delves into the discovery and synthesis of novel clopamide analogs, offering a comprehensive overview of synthetic strategies, experimental protocols for pharmacological evaluation, and the structure-activity relationships that govern their diuretic and antihypertensive properties. The aim is to provide a foundational resource for researchers engaged in the development of next-generation diuretics with improved efficacy and safety profiles.

Introduction

Clopamide is an orally active thiazide-like diuretic that functions by inhibiting the sodium-coupled chloride cotransporter (SLC12A3). This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased water excretion. The pursuit of novel clopamide analogs is driven by the desire to enhance diuretic potency, modulate pharmacokinetic properties, and minimize adverse effects such as electrolyte imbalances. This guide explores the chemical modifications of the clopamide scaffold that have been investigated to achieve these goals.

Mechanism of Action of Clopamide and its Analogs

The primary target of clopamide and its analogs is the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. By blocking this transporter, these compounds inhibit the reabsorption of approximately 5-10% of filtered sodium. This leads to an increase in the luminal concentration of Na+ and Cl-, which in turn osmotically retains water in the tubule, leading to diuresis. The increased sodium load in the collecting duct can also lead to increased potassium excretion.

Signaling Pathway of Thiazide-Like Diuretics

Caption: Mechanism of action of Clopamide analogs in the distal convoluted tubule cell.

Synthesis of Novel Clopamide Analogs

The synthesis of novel clopamide analogs generally revolves around the modification of the piperidine ring and the benzamide core. A common synthetic strategy involves the acylation of a substituted amino-piperidine derivative with 4-chloro-3-sulfamoylbenzoyl chloride.

General Synthetic Workflow

Caption: General workflow for the synthesis of novel Clopamide analogs.

Experimental Protocols

General Procedure for the Synthesis of N-(substituted-piperidin-1-yl)-4-chloro-3-sulfamoylbenzamide Analogs:

-

Preparation of 4-chloro-3-sulfamoylbenzoyl chloride: 4-chloro-3-sulfamoylbenzoic acid (1.0 eq) is refluxed with thionyl chloride (2-3 eq) in an inert solvent such as toluene for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

-

Acylation of the substituted piperidine: To a solution of the desired substituted amino-piperidine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in a dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, a solution of 4-chloro-3-sulfamoylbenzoyl chloride (1.0 eq) in the same solvent is added dropwise.

-

Reaction completion and work-up: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification and Characterization: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.

Pharmacological Evaluation

The diuretic and antihypertensive activities of newly synthesized clopamide analogs are evaluated using a battery of in vitro and in vivo assays.

Experimental Protocols for Pharmacological Screening

In Vivo Diuretic Activity in Rats:

-

Animal model: Male Wistar or Sprague-Dawley rats are typically used. The animals are fasted overnight with free access to water.

-

Dosing: The test compounds, a standard diuretic (e.g., clopamide, hydrochlorothiazide), and a vehicle control are administered orally or intraperitoneally.

-

Urine collection: The animals are placed in metabolic cages, and urine is collected at specified time intervals (e.g., 0-6 hours and 6-24 hours).

-

Analysis: The volume of urine is measured, and the concentrations of electrolytes (Na+, K+, Cl-) are determined using a flame photometer or ion-selective electrodes.

-

Parameters calculated: Diuretic activity (urine volume), natriuretic activity (Na+ excretion), kaliuretic activity (K+ excretion), and saluretic activity (Na+ and Cl- excretion) are calculated and compared to the control and standard groups.

Workflow for Pharmacological Evaluation

Caption: Workflow for the pharmacological evaluation of novel Clopamide analogs.

Data Presentation: Diuretic Activity of Clopamide Analogs

The following table structure is a template for presenting quantitative data from diuretic activity studies. Due to the proprietary nature of drug discovery research, a comprehensive dataset for a novel series of clopamide analogs is not publicly available. The data presented here is illustrative.

| Compound | Dose (mg/kg) | Urine Volume (mL/6h) | Na+ Excretion (mmol/6h) | K+ Excretion (mmol/6h) |

| Vehicle | - | 1.5 ± 0.2 | 0.10 ± 0.02 | 0.08 ± 0.01 |

| Clopamide | 10 | 4.2 ± 0.5 | 0.45 ± 0.06 | 0.25 ± 0.04 |

| Analog A | 10 | 5.1 ± 0.6 | 0.55 ± 0.07 | 0.22 ± 0.03 |

| Analog B | 10 | 3.8 ± 0.4 | 0.40 ± 0.05 | 0.28 ± 0.05 |

| Analog C | 10 | 4.5 ± 0.5 | 0.50 ± 0.06 | 0.20 ± 0.03 |

Structure-Activity Relationship (SAR)

The diuretic activity of clopamide analogs is highly dependent on their chemical structure. Key SAR insights for thiazide-like diuretics include:

-

The 4-chloro and 3-sulfamoyl groups on the benzamide ring are generally considered essential for diuretic activity.

-

Modifications at the piperidine ring can significantly influence potency and pharmacokinetic properties. Introduction of alkyl or other lipophilic groups can alter the compound's distribution and duration of action.

-

The nature of the substituent on the piperidine nitrogen is a key determinant of activity. This is a primary site for synthetic modification to explore new chemical space.

Conclusion

The discovery and synthesis of novel clopamide analogs remain a promising avenue for the development of new diuretic and antihypertensive agents. By leveraging established synthetic methodologies and a clear understanding of the structure-activity relationships, researchers can design and evaluate new chemical entities with potentially superior therapeutic profiles. This guide provides a foundational framework for these endeavors, from synthetic design and execution to pharmacological characterization. Future work in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these analogs to achieve a better balance of efficacy and safety.

Clopamide's Effect on Electrolyte Balance in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopamide, a thiazide-like diuretic, primarily exerts its effects by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron. This action leads to increased urinary excretion of sodium and chloride, with a concomitant increase in water excretion, which is beneficial in treating hypertension and edema. However, this diuretic action also invariably alters electrolyte balance, most notably leading to an increased loss of potassium (K+), which can result in hypokalemia. Understanding the precise quantitative effects of clopamide on electrolyte balance in preclinical animal models is crucial for evaluating its safety and efficacy profile. This technical guide provides a comprehensive overview of the methodologies used to assess these effects and summarizes the expected quantitative changes in key electrolytes.

Mechanism of Action

Clopamide's primary site of action is the distal convoluted tubule (DCT) in the kidney. It specifically targets the Na+/Cl- cotransporter (NCC), inhibiting the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically inhibits water reabsorption, resulting in diuresis. The increased delivery of sodium to the collecting duct promotes potassium secretion, which is the primary mechanism behind clopamide-induced hypokalemia.[1] Some evidence also suggests that clopamide may have a secondary, weaker inhibitory effect on carbonic anhydrase.

References

Unraveling the Vasodilatory Landscape of Brinaldix (Clopamide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brinaldix, with its active ingredient clopamide, is a thiazide-like diuretic primarily prescribed for the management of hypertension and edema.[1] Beyond its well-established diuretic effects stemming from the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, Brinaldix exhibits significant vasodilatory properties that contribute to its antihypertensive efficacy.[1][2][3] This technical guide provides an in-depth exploration of the vasodilatory mechanisms of Brinaldix, drawing upon direct evidence where available and leveraging data from closely related thiazide-like diuretics to elucidate its core pharmacological actions on the vasculature. This document details the current understanding of the signaling pathways involved, presents available quantitative data, and outlines key experimental protocols utilized in the investigation of these vascular effects.

Introduction to the Vasodilatory Effects of Thiazide-Like Diuretics

The antihypertensive action of thiazide-like diuretics such as clopamide is multifaceted. While the initial reduction in blood pressure is associated with a decrease in blood volume due to diuresis, the long-term therapeutic effect is largely attributed to a reduction in peripheral vascular resistance through direct vasodilation.[2] This vascular effect is believed to be independent of the drug's diuretic action. The precise mechanisms underpinning this vasodilation are an area of ongoing research, with several key signaling pathways implicated.

Proposed Mechanisms of Vasodilation

Current research, primarily on thiazide-like diuretics as a class, points to several potential mechanisms contributing to their vasodilatory effects. It is believed that clopamide likely shares these mechanisms.

Inhibition of the RhoA/Rho-Kinase (ROCK) Pathway

A prominent hypothesis for the vasodilatory action of thiazide-like diuretics involves the inhibition of the RhoA/Rho-kinase (ROCK) signaling pathway in vascular smooth muscle cells (VSMCs).[4] The RhoA/ROCK pathway plays a crucial role in regulating VSMC contraction and is a key mediator of calcium sensitization.

Signaling Pathway Overview:

Activation of G protein-coupled receptors (GPCRs) by vasoconstrictors (e.g., angiotensin II, norepinephrine) leads to the activation of the small GTPase RhoA. Active RhoA, in turn, activates ROCK, which then phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP results in an increased level of phosphorylated myosin light chain (MLC), leading to sustained VSMC contraction even at constant intracellular calcium levels (Ca2+ sensitization).

Thiazide-like diuretics are thought to interfere with this pathway, leading to a decrease in ROCK activity, increased MLCP activity, and subsequent vasorelaxation.

Modulation of Ion Channels

Activation of potassium channels in VSMCs leads to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and promoting vasodilation. Some studies suggest that thiazide-like diuretics may activate certain types of K+ channels, contributing to their relaxing effect on blood vessels.

While the primary effect on calcium appears to be indirect via the ROCK pathway and K+ channel modulation, some evidence suggests that at higher concentrations, thiazide-like diuretics like indapamide can directly inhibit voltage-gated Ca2+ channels.[5] This direct blockade of calcium entry would further contribute to vasorelaxation.

Quantitative Data on Vasodilatory Effects

Direct quantitative data on the vasodilatory effects of clopamide are limited in publicly available literature. However, studies on other thiazide-like diuretics provide valuable insights that are likely comparable.

Table 1: Effect of Thiazide-Like Diuretics on Vasoconstriction

| Compound | Experimental Model | Agonist | Observed Effect | Reference |

|---|---|---|---|---|

| Hydrochlorothiazide | Rat Aortic Rings | Norepinephrine | Concentration-dependent inhibition of vasoconstriction | [4] |

| Chlorthalidone | Rat Aortic Rings | Angiotensin II | Concentration-dependent inhibition of vasoconstriction | [4] |

| Indapamide | Rat Aortic Rings | Norepinephrine | Reduction in vascular reactivity | Inferred from class effect |

| Clopamide | - | - | Believed to cause relaxation of vascular smooth muscle |[2] |

Table 2: Dose-Response Data for Diuretic Effects of Clopamide (Human Studies)

| Dose of Clopamide | Effect on Sodium and Chloride Output | Effect on Plasma Potassium | Reference |

|---|---|---|---|

| 5 mg | Near-maximal diuretic effect | Minimal change | [6] |

| 10 mg | Similar to 5 mg | More marked hypokalemia than 5 mg | [6] |

| 20 mg | Similar to 5 mg | - |[6] |

Note: While Table 2 describes the diuretic effects, it provides context for the clinical dosage range of clopamide. The vasodilatory effects are believed to occur within this therapeutic window.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the vasodilatory properties of compounds like Brinaldix.

Aortic Ring Vasodilation Assay

This ex vivo method assesses the direct effect of a compound on the contractility of isolated arterial segments.

Objective: To determine the dose-dependent effect of Brinaldix on the contraction of isolated aortic rings pre-constricted with an agonist.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine or Angiotensin II (vasoconstrictor agonist)

-

Brinaldix (clopamide) stock solution

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Euthanize the rat via an approved method and excise the thoracic aorta.

-

Carefully clean the aorta of adhering fat and connective tissue in ice-cold Krebs-Henseleit solution.

-

Cut the aorta into 2-3 mm wide rings. For endothelium-denuded experiments, gently rub the luminal surface with a fine wire.

-

Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

Induce a stable contraction with a submaximal concentration of the vasoconstrictor agonist (e.g., 1 µM phenylephrine).

-

Once a plateau in contraction is reached, add cumulative concentrations of Brinaldix to the organ bath.

-

Record the changes in isometric tension.

-

Express the relaxation response as a percentage of the pre-contraction induced by the agonist.

Measurement of Intracellular Calcium ([Ca2+]i) in VSMCs

This method allows for the direct visualization and quantification of changes in intracellular calcium concentrations in response to a drug.

Objective: To determine the effect of Brinaldix on intracellular calcium levels in cultured vascular smooth muscle cells.

Materials:

-

Cultured vascular smooth muscle cells (e.g., A7r5 cell line)

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

Hanks' Balanced Salt Solution (HBSS)

-

Vasoconstrictor agonist

-

Brinaldix stock solution

-

Fluorescence microscopy system with a ratiometric imaging setup

Procedure:

-

Culture VSMCs on glass coverslips.

-

Load the cells with Fura-2 AM (e.g., 5 µM in HBSS for 60 minutes at 37°C).

-

Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at ~510 nm.

-

Introduce the vasoconstrictor agonist to induce an increase in [Ca2+]i.

-

After the calcium response, introduce Brinaldix in the presence of the agonist and continue to record the fluorescence ratio.

-

Calibrate the fluorescence ratios to actual [Ca2+]i concentrations using ionomycin and EGTA.

Rho-Kinase (ROCK) Activity Assay

This biochemical assay measures the activity of ROCK in cell or tissue lysates.

Objective: To determine if Brinaldix inhibits ROCK activity in vascular smooth muscle.

Materials:

-

Vascular smooth muscle tissue or cultured cells

-

Lysis buffer

-

ROCK activity assay kit (commercially available, e.g., ELISA-based)

-

Protein quantification assay (e.g., BCA)

-

Plate reader

Procedure:

-

Treat VSMCs or tissue with Brinaldix for a specified time.

-

Lyse the cells or homogenize the tissue in a suitable lysis buffer to extract proteins.

-

Determine the protein concentration of the lysates.

-

Perform the ROCK activity assay according to the manufacturer's instructions. Typically, this involves: a. Incubating the lysate in a microplate well coated with a ROCK substrate (e.g., MYPT1). b. Adding ATP to initiate the kinase reaction. c. Detecting the phosphorylated substrate using a specific antibody and a secondary antibody conjugated to an enzyme (e.g., HRP). d. Adding a chromogenic substrate and measuring the absorbance.

-

Compare the ROCK activity in Brinaldix-treated samples to untreated controls.

Conclusion and Future Directions

The vasodilatory properties of Brinaldix (clopamide) are a critical component of its antihypertensive effect. While direct experimental data for clopamide is not as extensive as for other thiazide-like diuretics, the available evidence strongly suggests that its mechanism of action involves a direct effect on vascular smooth muscle, leading to vasorelaxation. The inhibition of the RhoA/Rho-kinase pathway appears to be a central mechanism, likely complemented by the modulation of potassium and calcium channels.

Future research should focus on conducting detailed in vitro and in vivo studies specifically with clopamide to confirm these proposed mechanisms and to generate quantitative dose-response data for its vasodilatory effects. Such studies will provide a more complete understanding of the vascular pharmacology of Brinaldix and could inform the development of novel antihypertensive agents with targeted vasodilatory actions.

References

- 1. What is Clopamide used for? [synapse.patsnap.com]

- 2. What is the mechanism of Clopamide? [synapse.patsnap.com]

- 3. Clopamide - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Effects of indapamide on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Clopamide in Renal Research: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopamide, a thiazide-like diuretic, has long been utilized for its antihypertensive and natriuretic properties. Its primary mechanism, the inhibition of the Na+-Cl− cotransporter (NCC) in the distal convoluted tubule, is well-established.[1][2][3] However, recent advancements in the understanding of renal physiology and the success of related thiazide-like diuretics in challenging patient populations have illuminated potential new applications for clopamide in kidney disease research. This technical guide explores these potential applications, drawing upon data from the broader class of thiazide-like diuretics to propose research avenues for clopamide. It provides an overview of the core signaling pathways, summarizes key quantitative outcomes from relevant studies, and presents detailed experimental protocols to facilitate future investigations into clopamide's role in managing chronic kidney disease (CKD), diabetic nephropathy, and hypertension-associated renal damage.

Core Mechanism of Action and Renal Pharmacology

Clopamide exerts its diuretic and antihypertensive effects by specifically targeting and inhibiting the sodium-chloride symporter (NCC), encoded by the SLC12A3 gene, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][2][3] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, clopamide increases the urinary excretion of these ions and, osmotically, of water.[1] This leads to a reduction in extracellular fluid volume and a subsequent decrease in blood pressure.[1][2]

While the primary action is on the NCC, this inhibition initiates a cascade of downstream effects and is itself modulated by complex signaling pathways. Understanding these pathways is critical for exploring clopamide's full therapeutic potential in kidney disease.

The WNK-SPAK/OSR1 Signaling Pathway

The activity of the NCC is tightly regulated by the WNK-SPAK/OSR1 signaling cascade. With-No-Lysine (WNK) kinases phosphorylate and activate Ste20-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). These activated kinases, in turn, phosphorylate the NCC, promoting its insertion into and retention in the apical membrane, thereby increasing its activity. Thiazide-like diuretics, including clopamide, act by directly inhibiting this transporter, effectively opposing the action of the WNK-SPAK/OSR1 pathway. Research into clopamide could involve investigating its efficacy in conditions characterized by NCC overactivity driven by this pathway.

References

- 1. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of Clopamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopamide, a thiazide-like diuretic, exerts its primary therapeutic effect by inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney.[1] However, its journey to this target involves a series of cellular uptake and transport processes that are critical to its overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and potential mechanisms governing the cellular transport of Clopamide, with a focus on its active tubular secretion. While specific quantitative data for Clopamide remains limited in publicly available literature, this document synthesizes existing knowledge on related compounds and outlines detailed experimental protocols for future investigations.

Overview of Clopamide Transport

Clopamide is administered orally and is readily absorbed from the gastrointestinal tract.[1][2] Following absorption, it is distributed throughout the body and reaches its primary site of action in the kidneys.[1] The key to Clopamide's diuretic and antihypertensive effect is its ability to reach the tubular fluid of the nephron to inhibit the NCC (coded by the gene SLC12A3) on the apical membrane of distal convoluted tubule cells.[1][3]

A crucial aspect of Clopamide's renal handling is its active secretion into the tubular fluid by the proximal tubule cells. This active transport is a key determinant of its concentration at the site of action.

Quantitative Data on Clopamide Transport

Currently, there is a paucity of specific quantitative data in the public domain regarding the cellular transport of Clopamide. The following table summarizes the available information.

| Parameter | Value | Cell System/Method | Source |

| True Tubular Excretion Fraction (TTEF) | 10% | Avian Kidney (Modified Sperber Technique) | [4] |

Note: The TTEF value indicates that 10% of the Clopamide that reaches the renal peritubular capillaries is actively secreted into the tubular lumen. This active secretion is likely mediated by transporter proteins.

Mechanisms of Cellular Uptake and Efflux

Based on the evidence of active tubular secretion and the chemical nature of Clopamide (an organic anion), the following transport mechanisms are proposed:

Basolateral Uptake into Proximal Tubule Cells

The uptake of Clopamide from the blood into the renal proximal tubule cells is hypothesized to be mediated by members of the Organic Anion Transporter (OAT) family, which are part of the Solute Carrier (SLC) superfamily, specifically the SLC22A family.[4] Thiazide and thiazide-like diuretics are known to interact with OAT1 (SLC22A6) and OAT3 (SLC22A8).[5][6] These transporters are located on the basolateral membrane of the proximal tubule cells and are responsible for the uptake of a wide range of organic anions from the blood.

The uptake process is a form of tertiary active transport, driven by an outwardly directed dicarboxylate gradient.